N,N-dimethyl-N'-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of action
Compounds containing thiazole and sulfonamide groups are known to have diverse biological activities . They have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. For instance, some thiazole derivatives have been found to inhibit certain enzymes, thereby exerting their biological effects .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole-containing compounds have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
The pharmacokinetics of thiazole and sulfonamide derivatives can vary widely depending on their specific structure. Some of these compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The result of the action of thiazole and sulfonamide derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some of these compounds have been found to have antimicrobial, antiviral, and antitumor effects .
Action environment
The action of thiazole and sulfonamide derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of these compounds and their ability to interact with their targets .
Preparation Methods
The synthesis of N,N-dimethyl-N’-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide typically involves the reaction of a thiazole derivative with a sulfonamide and an imidamide. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-N’-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the thiazole ring
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
N,N-dimethyl-N’-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It may be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties
Comparison with Similar Compounds
Similar compounds to N,N-dimethyl-N’-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide include other thiazole derivatives such as:
- 2-aminothiazole
- 4-methylthiazole
- Benzothiazole
These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.
Properties
IUPAC Name |
N,N-dimethyl-N'-[4-[methyl(1,3-thiazol-2-yl)sulfamoyl]phenyl]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-16(2)10-15-11-4-6-12(7-5-11)21(18,19)17(3)13-14-8-9-20-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMUNYGYFTVTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.